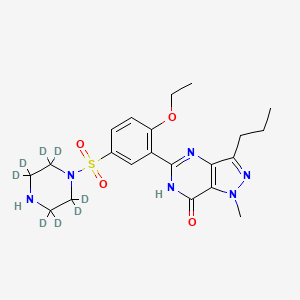
2-Bromo-3-metiltiofeno-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-3-methylthiophene” is a chemical compound with the molecular formula C5H5BrS . It is used as a pharmaceutical intermediate . It is used to prepare pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus . It is also used in the synthesis of oral α7 nicotinic receptor agonists .
Synthesis Analysis
The synthesis of 2-Bromo-3-methylthiophene is achieved by bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide . The synthesis of siloxane bearing monomer started with radical bromination of 2-bromo-3-methylthiophene .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methylthiophene consists of a five-membered ring made up of one sulfur as a heteroatom . The compound exhibits unique electronic, optical, and redox properties owing to its small HOMO-LUMO gap and high polarizability of a sulfur atom .
Chemical Reactions Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In the first reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-methylthiophene include a density of 1.6±0.1 g/cm3, boiling point of 177.3±20.0 °C at 760 mmHg, vapour pressure of 1.4±0.3 mmHg at 25°C, and flash point of 68.3±0.0 °C .
Aplicaciones Científicas De Investigación
Síntesis de polímeros
2-Bromo-3-metiltiofeno: se ha utilizado en la síntesis de polímeros conductores, como el poli(3,3′′′-dimetil-(2,2′:5′,2′:5′,2′′′)tetratiofeno), que tienen aplicaciones en electrónica orgánica y optoelectrónica .
Síntesis de agentes lacrimógenos
Este compuesto también es un precursor en la preparación de agentes lacrimógenos (gases lacrimógenos) debido a su grupo bromometilo, que es reactivo y se puede utilizar para sintetizar moléculas más complejas .
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Bromo-3-methylthiophene-d3 is a pharmaceutical intermediate . It is used to prepare pyrazolo [3,4-d]pyrimidine derivatives, which act as inhibitors of various viruses, including human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus . It is also used in the synthesis of oral α7 nicotinic receptor agonists . Therefore, the primary targets of this compound are these viruses and the α7 nicotinic receptor.
Mode of Action
It is known that the compound is used to prepare derivatives that inhibit various viruses . These inhibitors likely prevent the replication of the viruses, thereby reducing their spread. In the case of the α7 nicotinic receptor, the compound’s derivatives may act as agonists, activating the receptor and triggering a response.
Biochemical Pathways
Given its use in the preparation of viral inhibitors and α7 nicotinic receptor agonists, it can be inferred that the compound plays a role in the biochemical pathways related to viral replication and neurotransmission .
Pharmacokinetics
As a pharmaceutical intermediate, it is likely that these properties would be significantly influenced by the specific chemical modifications made during the preparation of the final therapeutic compounds .
Result of Action
The therapeutic compounds prepared from it are expected to inhibit the replication of various viruses and activate the α7 nicotinic receptor . This could lead to a reduction in viral infections and potential effects on neurological processes, respectively.
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially affect its stability and reactivity .
Análisis Bioquímico
Biochemical Properties
2-Bromo-3-methylthiophene-d3 plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction between 2-Bromo-3-methylthiophene-d3 and cytochrome P450 can lead to the formation of reactive intermediates that may further react with other biomolecules, including proteins and nucleic acids . These interactions are crucial for understanding the metabolic pathways and potential toxicities of related compounds.
Cellular Effects
2-Bromo-3-methylthiophene-d3 has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2-Bromo-3-methylthiophene-d3 can lead to changes in the expression of genes involved in oxidative stress response and apoptosis . Additionally, it may affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the levels of metabolites and energy production within the cell.
Molecular Mechanism
The molecular mechanism of 2-Bromo-3-methylthiophene-d3 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 2-Bromo-3-methylthiophene-d3 can bind to the active sites of enzymes, such as cytochrome P450, leading to either inhibition or activation of the enzyme’s catalytic activity . This binding can result in the formation of enzyme-substrate complexes that alter the enzyme’s function and subsequently affect downstream biochemical pathways. Additionally, 2-Bromo-3-methylthiophene-d3 can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-methylthiophene-d3 can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard storage conditions but may degrade over time when exposed to light, heat, or reactive chemicals . Long-term exposure to 2-Bromo-3-methylthiophene-d3 in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis . These temporal effects are important for understanding the compound’s potential therapeutic and toxicological properties.
Dosage Effects in Animal Models
The effects of 2-Bromo-3-methylthiophene-d3 vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxicities . Threshold effects have been observed, where a certain dosage level must be reached before any noticeable biological effects occur. At high doses, 2-Bromo-3-methylthiophene-d3 can cause toxic effects such as liver damage, oxidative stress, and inflammation . These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
2-Bromo-3-methylthiophene-d3 is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules . These metabolic reactions can lead to the formation of reactive intermediates that may further interact with cellular components, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential toxicities.
Transport and Distribution
Within cells and tissues, 2-Bromo-3-methylthiophene-d3 is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2-Bromo-3-methylthiophene-d3 within tissues can influence its biological activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of 2-Bromo-3-methylthiophene-d3 is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins . These localization patterns can affect the compound’s activity and function, influencing its role in biochemical reactions and cellular processes.
Propiedades
IUPAC Name |
2-bromo-3-(trideuteriomethyl)thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-3-7-5(4)6/h2-3H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBWYBULYUKMR-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(SC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
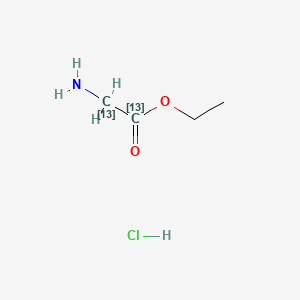
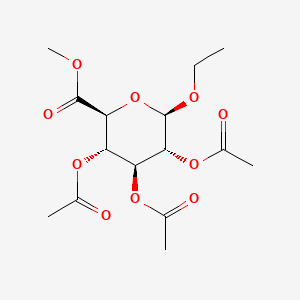
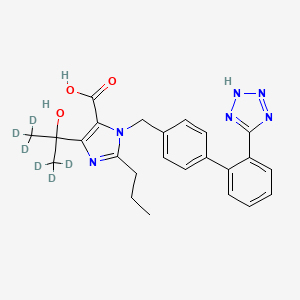
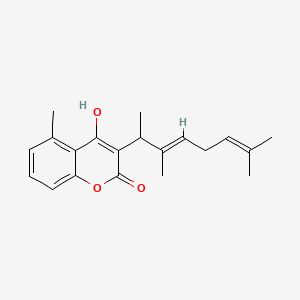
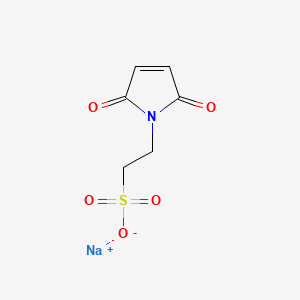

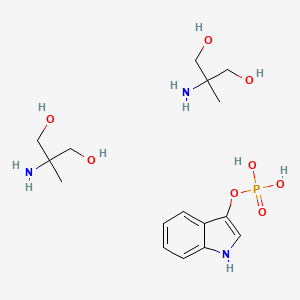
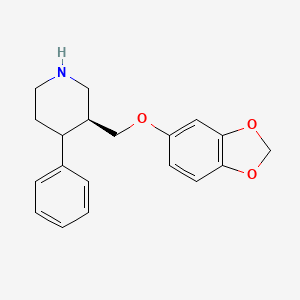
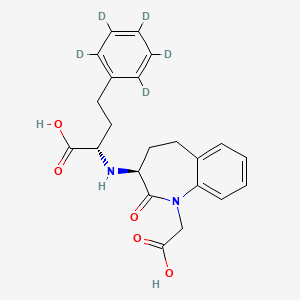


![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)
